3-Methyl-12-pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one
Description
This compound belongs to the tetrahydrobenzo-phenanthrolinone class, characterized by a fused polycyclic framework with a pyridinyl substituent at position 12 and a methyl group at position 2. Its synthesis typically involves condensation reactions of 1,3-cyclohexanedione derivatives with aldehydes and amines under reflux conditions, as demonstrated in analogous protocols (e.g., synthesis of tetrahydrobenzo-phenanthrolinones via 1-butanol reflux) .
Properties
IUPAC Name |
3-methyl-12-pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-13-8-9-14-15(24-13)10-11-18-20(14)22(16-5-2-3-12-23-16)21-17(25-18)6-4-7-19(21)26/h2-3,5,8-12,22,25H,4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPMSDNAKOVTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=CC=CC=N5)C(=O)CCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347463 | |
| Record name | ST039006 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5771-93-7 | |
| Record name | ST039006 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-12-pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a key intermediate reacts with a diene to form the desired product . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-12-pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogens or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has indicated that derivatives of benzo[b][4,7]phenanthrolin compounds exhibit significant anticancer activity. A study highlighted the synthesis of various analogs of 3-Methyl-12-pyridin-2-yl derivatives that demonstrated cytotoxicity against different cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK .
1.2 Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. A series of experiments tested its efficacy against bacteria and fungi, revealing that it inhibits microbial growth effectively. The structure-activity relationship (SAR) studies suggest that modifications on the pyridine ring can enhance its antimicrobial potency .
Neuropharmacology
2.1 Melatonin Receptor Modulation
Research into the neuropharmacological effects of 3-Methyl-12-pyridin-2-yl compounds indicates their potential as modulators of melatonin receptors. Specific derivatives were evaluated for their binding affinity to MT(1) and MT(2) receptors, showing selective activity which could be beneficial in treating sleep disorders and mood-related conditions .
2.2 Neuroprotective Effects
Preliminary studies have suggested that this compound may exert neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves the reduction of oxidative stress and inflammation in neuronal cells, indicating its potential as a therapeutic agent .
Analytical Chemistry
3.1 Analytical Standards Development
The compound serves as a standard in analytical chemistry for developing methods to quantify similar structures in biological samples. High-performance liquid chromatography (HPLC) methods have been established to detect and quantify this compound in various formulations, aiding in quality control processes within pharmaceutical manufacturing .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Identified significant cytotoxic effects against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antimicrobial Efficacy | Demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective at low concentrations. |
| Study C | Neuropharmacology | Showed selective binding to melatonin receptors with potential implications for sleep regulation therapies. |
Mechanism of Action
The mechanism by which 3-Methyl-12-pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The specific pathways and targets depend on the context of its application, such as inhibiting microbial growth or inducing cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Core Scaffold Differences: The target compound’s benzo[b][4,7]phenanthrolinone core differs from benzo[a]acridinones () and pyrazino-pyrido-pyrimidinones () in ring fusion patterns, impacting π-π stacking and solubility.
- Synthetic Challenges : Lower yields (e.g., 32% for Compound 13 ) highlight difficulties in synthesizing polyheterocycles, suggesting similar challenges for the target compound.
Physicochemical Properties
- Molecular Weight: The target compound’s molecular weight is likely between 350–400 Da, comparable to analogs in (367.48 Da) and 7 (440.59 Da). Higher weights in diethylamino-substituted derivatives correlate with increased hydrophobicity .
- Solubility : The pyridinyl group may improve aqueous solubility relative to purely aromatic substituents (e.g., p-tolyl in ), though this depends on protonation state .
Critical Notes and Limitations
Data Gaps : Direct biological or spectroscopic data for the target compound are absent in the evidence; comparisons rely on structural analogs.
Substituent Impact : Functional groups (e.g., methyl, pyridinyl) critically influence reactivity and bioactivity but require targeted studies for validation.
Synthetic Feasibility : Low yields in related compounds (e.g., 32% in ) suggest optimization is needed for scalable synthesis of the target molecule .
Biological Activity
3-Methyl-12-pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one (commonly referred to as compound 1) is a complex organic molecule with significant biological activity. This compound is categorized under organoheterocyclic compounds and has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of compound 1 is with a molecular weight of approximately 341.406 g/mol. Its structure features multiple rings and functional groups that contribute to its biological properties.
Biological Activity Overview
Research has indicated that compound 1 exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that compound 1 can inhibit the growth of several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect neurons from oxidative stress, which is relevant in neurodegenerative diseases.
The biological activity of compound 1 can be attributed to several mechanisms:
- Inhibition of Kinases : Compound 1 acts as an inhibitor of stress-activated protein kinases involved in inflammatory responses. This includes the regulation of cytokines such as TNF and IL6, which play critical roles in inflammation and cancer progression .
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of pro-apoptotic signaling pathways while inhibiting anti-apoptotic factors .
- Oxidative Stress Modulation : The compound has been found to modulate oxidative stress pathways, enhancing cellular defense mechanisms against reactive oxygen species (ROS) .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : In vitro studies on breast cancer cell lines revealed that treatment with compound 1 resulted in a significant reduction in cell viability (p < 0.05) compared to control groups. Mechanistic studies indicated that this effect was mediated through caspase activation and mitochondrial dysfunction.
- Antimicrobial Efficacy : A study assessing the antimicrobial properties of compound 1 found it effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
- Neuroprotection Research : In models of neurodegeneration, administration of compound 1 led to a marked decrease in neuronal death induced by oxidative stress agents like hydrogen peroxide.
Q & A
Basic: How can researchers optimize the synthesis of 3-Methyl-12-pyridin-2-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For heterocyclic systems like this, key steps include:
- Catalyst selection : Use palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) under microwave-assisted heating (80–120°C) can enhance reaction efficiency and reduce side products .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%) .
Advanced: What strategies are effective for analyzing structural interactions between this compound and biological targets (e.g., enzymes or DNA)?
Methodological Answer:
Advanced structural analysis involves:
- X-ray crystallography : Co-crystallize the compound with its target protein/DNA to resolve binding modes at ≤2.0 Å resolution .
- Molecular docking : Use software like AutoDock Vina with force fields (AMBER or CHARMM) to predict binding affinities (ΔG values). Validate with isothermal titration calorimetry (ITC) for thermodynamic data .
- Fluorescence quenching assays : Monitor changes in tryptophan fluorescence of proteins upon ligand binding to calculate dissociation constants (Kd) .
Basic: Which analytical techniques are most reliable for assessing the purity of this compound?
Methodological Answer:
Purity validation requires orthogonal methods:
- HPLC-UV/Vis : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile (flow rate: 1 mL/min, λ = 254 nm). Retention time consistency (±0.1 min) indicates purity .
- NMR spectroscopy : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., ACD/Labs or MestReNova) to confirm absence of impurities. Key signals: pyridinyl protons (δ 8.5–9.0 ppm), methyl groups (δ 1.2–1.5 ppm) .
Advanced: How can computational modeling elucidate the electronic properties of this compound for photodynamic therapy applications?
Methodological Answer:
Advanced computational workflows include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-311+G(d,p) basis sets to predict redox potentials and charge transfer efficiency .
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis absorption spectra (e.g., in ethanol solvent) to identify π→π* transitions and triplet-state energies for photosensitizer potential .
- Molecular Dynamics (MD) : Simulate solvation dynamics (e.g., in lipid bilayers) to assess membrane permeability (logP >3.0 suggests high bioavailability) .
Basic: What methodologies are recommended for identifying and quantifying impurities in synthesized batches?
Methodological Answer:
Impurity profiling involves:
- LC-MS/MS : Use electrospray ionization (ESI+) in full-scan mode (m/z 100–1000) to detect trace impurities (<0.1%). Fragment ions help assign structures (e.g., loss of pyridinyl groups at m/z 78) .
- Reference standards : Synthesize or source certified impurities (e.g., demethylated analogs) for spiking experiments to confirm retention times .
- Forced degradation studies : Expose the compound to heat (60°C), UV light, or acidic/basic conditions to identify degradation pathways .
Advanced: How should researchers resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
Addressing contradictions requires:
- Triangulation : Cross-validate results using in vitro (cell-based assays), ex vivo (tissue explants), and in vivo (rodent models) systems. For example, inconsistent IC50 values in cancer cell lines may reflect differential expression of target proteins .
- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-assay variability .
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan or R) to calculate weighted effect sizes and identify outliers .
Advanced: What experimental designs are optimal for studying the compound’s pharmacokinetics (PK) in preclinical models?
Methodological Answer:
PK studies require:
- IV/PO dosing : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h post-dose .
- Bioanalytical LC-MS : Quantify compound levels using a triple quadrupole MS in MRM mode (LOQ ≤1 ng/mL). Internal standards (e.g., deuterated analogs) correct for matrix effects .
- Compartmental modeling : Use Phoenix WinNonlin to estimate AUC, Cmax, t½, and bioavailability (F >20% suggests oral efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
